molecular formula C7H4BrClN2 B3219568 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-15-3

7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219568
CAS No.: 1190319-15-3
M. Wt: 231.48 g/mol
InChI Key: KDNHTAZXKWGAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-15-3) is a versatile halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol, it serves as a privileged scaffold for the synthesis of more complex molecules . This compound is a high-value building block, particularly in the development of kinase inhibitors and other targeted therapeutics. The presence of both bromo and chloro substituents on the pyrrolopyridine core allows for sequential and site-selective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling researchers to efficiently create diverse compound libraries for biological screening. Proper handling and storage are required; it is recommended to be kept under an inert gas atmosphere at 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNHTAZXKWGAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Bromo 3 Chloro 1h Pyrrolo 3,2 B Pyridine

Retrosynthetic Analysis of the Pyrrolo[3,2-b]pyridine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in planning a logical synthetic route.

Strategic Disconnections and Key Precursors

The core structure of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine consists of a fused pyrrole (B145914) and pyridine (B92270) ring. The most logical retrosynthetic disconnections involve breaking the bonds formed during the final ring-closing steps. Two primary disconnection strategies can be envisioned for the pyrrolo[3,2-b]pyridine scaffold:

Disconnection of the Pyrrole Ring: This approach involves breaking the C-C and C-N bonds of the pyrrole ring, while keeping the pyridine core intact. This leads back to a suitably substituted pyridine precursor. For the target molecule, this would imply starting with a 2,3-disubstituted pyridine. A key precursor would be a 2-amino-3-functionalized pyridine, which can then undergo cyclization to form the pyrrole ring. For instance, a 2-amino-3-vinylpyridine derivative or a 2-amino-3-(2,2-dimethoxyethyl)pyridine could serve as a key intermediate for subsequent cyclization.

Disconnection of the Pyridine Ring: Alternatively, the pyridine ring can be disconnected, starting from a pre-formed pyrrole ring. This strategy would involve a 2,3-disubstituted pyrrole that can undergo annulation to build the adjacent pyridine ring. Precursors for this route would include pyrrole derivatives with functional groups at the 2 and 3 positions that are amenable to forming the six-membered pyridine ring, such as an amino group and a carbonyl or cyano group.

A common strategy for related azaindoles involves the Suzuki cross-coupling of a pyrrole fragment and an indole (B1671886) fragment, followed by a photochemical 6π-electrocyclization/aromatization cascade. researchgate.net A similar approach could be adapted, coupling a halogenated pyrrole with a halogenated pyridine derivative.

Challenges in Regioselective Synthesis of Fused Bicyclic Systems

The synthesis of fused bicyclic systems like pyrrolo[3,2-b]pyridine is often complicated by challenges in achieving regioselectivity. numberanalytics.com Regioselectivity refers to the control of the position at which a chemical reaction occurs.

Key challenges include:

Directing Group Influence: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions. Functionalizing the pyridine ring at the desired positions to create the necessary precursors can be difficult.

Steric and Electronic Effects: The interplay of steric hindrance and electronic effects from existing substituents can make it difficult to predict and control the outcome of a reaction. numberanalytics.com In the case of this compound, introducing the bromo and chloro groups regioselectively onto the bicyclic core or on the precursors requires careful selection of reagents and reaction conditions.

Harsh Reaction Conditions: Many classical cyclization and annulation reactions require harsh conditions (e.g., strong acids or bases, high temperatures), which can lead to side reactions, decomposition of starting materials, or loss of regioselectivity.

Functional Group Compatibility: The synthesis often involves multiple steps, and ensuring that the functional groups present are compatible with the subsequent reaction conditions is a significant challenge.

Chemists employ various strategies to overcome these challenges, including the use of specifically designed catalysts, modification of substrates to enhance selectivity, and optimization of reaction conditions. numberanalytics.com

Directed Synthetic Routes for the Pyrrolo[3,2-b]pyridine Scaffold

Directed synthetic routes involve a step-by-step construction of the target molecule from simple, readily available precursors.

Multi-Step Synthesis from Simple Precursors

The synthesis of the pyrrolo[3,2-b]pyridine scaffold typically involves the sequential construction of the two heterocyclic rings.

Cyclization Reactions for Pyrrole Ring Formation

Building the pyrrole ring onto a pre-existing pyridine is a common and effective strategy. Several named reactions can be adapted for this purpose:

The Fischer Indole Synthesis Analogue: While traditionally used for indoles, a Fischer-type synthesis can be applied to create the pyrrole ring. This would involve reacting a substituted pyridylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization and aromatization.

The Van Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with an electron-deficient alkene. nih.gov A pyridine derivative containing an activated alkene moiety could be a suitable substrate for this reaction.

Palladium-Catalyzed Cyclization: Modern cross-coupling methods offer powerful ways to form the pyrrole ring. For example, a Pd(II)-catalyzed oxidative approach can construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids via a cascade of C-C and C-N bond formations. organic-chemistry.org

Radical Cyclization: Free-radical intramolecular cyclization of precursors like o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to be effective in creating fused pyrido-pyrrolo systems. nih.gov This method can offer good yields and avoids the need for column chromatography for purification. nih.gov

A plausible synthetic sequence for the pyrrolo[3,2-b]pyridine core is outlined below, based on the synthesis of a related isomer. nih.gov

StepReactionDescription
1OxidationA substituted 2-bromopyridine (B144113) is oxidized to the corresponding N-oxide.
2NitrationThe N-oxide is nitrated to introduce a nitro group onto the pyridine ring.
3Intermediate FormationReaction with N,N-dimethylformamide dimethyl acetal (B89532) forms a key enamine intermediate.
4Reductive CyclizationThe intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to form the fused pyrrole ring, yielding the 1H-pyrrolo[3,2-c]pyridine core. nih.gov

This general strategy could be adapted to produce the pyrrolo[3,2-b]pyridine isomer by starting with appropriately substituted pyridine precursors.

Pyridine Ring Annulation Strategies

The alternative approach is to construct the pyridine ring onto a pre-formed pyrrole. This is known as pyridine ring annulation.

Friedländer Annulation: This is a classic method for synthesizing quinolines and can be adapted for pyridines. It involves the condensation of a 2-aminopyrrole-3-carbaldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile).

Combes Pyridine Synthesis: This acid-catalyzed reaction of a 1,3-dicarbonyl compound with a primary amine can be applied using an aminopyrrole as the amine component to build the fused pyridine ring.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). By analogy, a pyrrole-based α,β-unsaturated carbonyl compound could be used to construct the pyridine ring.

Multicomponent Reactions: Modern synthetic strategies often employ multicomponent reactions (MCRs) to build complex heterocyclic systems in a single step. researchgate.netacs.org An MCR approach could potentially assemble the pyrrolo[3,2-b]pyridine core from three or more simple starting materials, offering high efficiency and atom economy. mdpi.com For example, a one-pot methodology combining an Ugi-Zhu three-component reaction with a cascade sequence has been used to synthesize pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

These methodologies provide a versatile toolbox for organic chemists to access the this compound scaffold, a key building block for the development of novel compounds with potential applications in various fields of chemical science.

Late-Stage Halogenation and Functional Group Interconversion

Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach is particularly valuable for creating analogs of a core structure without re-synthesizing the molecule from scratch. For a molecule like this compound, which possesses two distinct heterocyclic rings (a pyrrole and a pyridine), selective late-stage halogenation presents a formidable challenge due to the different electronic properties of the two rings.

The introduction of halogen atoms at specific positions in the pyrrolo[3,2-b]pyridine scaffold requires carefully designed protocols that can overcome inherent regioselectivity issues.

Chlorination of the Pyrrole Ring (C3-Position): The pyrrole ring is generally electron-rich and susceptible to electrophilic substitution. The C3-position of the 1H-pyrrolo[3,2-b]pyridine core is a common site for such reactions. Direct chlorination can often be achieved using mild electrophilic chlorinating agents. Reagents such as N-chlorosuccinimide (NCS) are frequently employed for the chlorination of electron-rich heterocycles. The reaction conditions, including solvent and temperature, must be optimized to prevent over-halogenation or side reactions.

Bromination of the Pyridine Ring (C7-Position): In contrast to the pyrrole ring, the pyridine ring is electron-deficient, making direct electrophilic aromatic substitution challenging. chemrxiv.org Such reactions typically require harsh conditions, such as the use of elemental bromine with strong Lewis or Brønsted acids at high temperatures, which can lead to mixtures of regioisomers and are often incompatible with sensitive functional groups. chemrxiv.org

A more recent and highly selective method for the 3-halogenation of pyridines (which corresponds to the 7-position of the 1H-pyrrolo[3,2-b]pyridine system) involves a ring-opening/ring-closing sequence via Zincke imine intermediates. chemrxiv.orgresearchgate.net This strategy involves:

Pyridine Activation: The pyridine nitrogen is activated, for example, with triflic anhydride (B1165640) (Tf₂O). researchgate.net

Ring Opening: The activated pyridinium (B92312) salt reacts with a secondary amine to form a reactive azatriene intermediate, known as a Zincke imine. researchgate.net

Electrophilic Halogenation: These Zincke imines are polarized alkenes that can undergo highly regioselective electrophilic halogenation at the C3 and C5 positions under mild conditions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net

Ring Closing: The halogenated intermediate is then treated with an acid, such as ammonium acetate in ethanol, to reconstitute the pyridine ring, now bearing a halogen at the desired position. chemrxiv.org This method has been successfully applied to complex, drug-like molecules and offers a predictable way to achieve C7-halogenation on the pyrrolo[3,2-b]pyridine core. chemrxiv.orgresearchgate.net

A patent for related 1H-pyrrolo[2,3-b]pyridines describes the bromination at the 3-position using reagents like bromine in chloroform (B151607) or NBS with a base like triethylamine (B128534). google.com While this applies to an isomeric system, the principles of electrophilic substitution on the pyrrole moiety are relevant.

The 1H-pyrrolo[3,2-b]pyridine scaffold contains two different nitrogen atoms: the pyrrole N-H (at position 1) and the pyridine nitrogen (at position 4). For sequential and site-selective functionalization, it is often necessary to employ a protection strategy. Orthogonal protecting groups are crucial as they can be removed under different reaction conditions, allowing for the selective deprotection and reaction at one nitrogen site while the other remains protected.

A commonly used protecting group for the pyrrole nitrogen in azaindole systems is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. nih.govmdpi.com The SEM group is stable to a wide range of reaction conditions, including many cross-coupling reactions, but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) or with fluoride (B91410) sources. mdpi.com

An orthogonal strategy for this compound could involve:

Protecting the pyrrole nitrogen with a SEM group.

Performing a reaction on the pyridine ring, such as the directed C7-bromination.

Protecting the pyridine nitrogen, for instance, by forming an N-oxide, which also modifies the reactivity of the pyridine ring for subsequent substitutions.

Removing the SEM group from the pyrrole nitrogen to allow for C3-chlorination.

Finally, removing the protecting group from the pyridine nitrogen.

The choice of protecting groups is critical and must be compatible with all subsequent reaction steps. The development of robust orthogonal protecting group strategies is essential for the efficient and controlled synthesis of complex derivatives. google.com

Green Chemistry and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves developing methods that are more efficient, use less hazardous materials, and generate less waste.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions.

Homogeneous and Heterogeneous Catalysts: For the synthesis of pyrrolopyridines, various catalytic systems are employed. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are vital for introducing aryl or amino groups onto the scaffold. nih.govmdpi.com Developments in this area focus on creating more active catalysts, such as those using specialized phosphine (B1218219) ligands (e.g., RuPhos, BINAP), which allow for lower catalyst loadings and milder reaction conditions. nih.govmdpi.com

Lewis Acid Catalysis: Lewis acids like ytterbium(III) triflate (Yb(OTf)₃) have been shown to be effective catalysts in multicomponent reactions for synthesizing related pyrrolo[3,4-b]pyridin-5-ones, promoting cascade reactions under microwave heating to achieve high atom economy. mdpi.com

Biomimetic and Organocatalysis: The use of environmentally benign catalysts is a growing trend. For example, β-cyclodextrin has been used as a reusable promoter in water for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, demonstrating a biomimetic approach to sustainable synthesis. rsc.org

Mechanochemistry: Nickel-catalyzed reactions driven by mechanical force (ball milling) represent a novel sustainable approach. This technique can promote reactions like dechlorination and deuteration, often in the absence of bulk solvent, and has been applied to heterocycles like 1H-pyrrolo[2,3-b]pyridine. acs.orgacs.org

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free (solid-state) and microwave-assisted organic synthesis (MAOS) are powerful techniques to achieve this.

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of side products. youngin.comresearchgate.net This technology has been successfully applied to a wide range of reactions for synthesizing pyridine and pyrrole-containing heterocycles. nih.gov

Examples of relevant microwave-assisted reactions include:

Multicomponent Reactions (MCRs): One-pot synthesis of substituted pyridines and pyrrolo[3,4-b]pyridin-5-ones has been achieved with high efficiency using microwave heating. mdpi.comyoungin.comrsc.org

Cross-Coupling Reactions: Suzuki cross-coupling reactions to form C-C bonds on pyrrolo[3,2-c]pyridine scaffolds have been performed in a microwave reactor, significantly shortening the reaction time to under 30 minutes. nih.gov

Cycloaddition Reactions: The synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives has been facilitated by microwave-assisted hetero-Diels-Alder reactions. acs.org

The following table summarizes representative findings in microwave-assisted synthesis of related heterocyclic structures.

Reaction TypeReactantsConditionsProduct TypeYieldReference
Bohlmann–Rahtz Pyridine SynthesisEthyl β-aminocrotonate + Alkynone170°C, 20 min, DMSOTrisubstituted PyridineGood youngin.com
Ugi-Zhu/Cascade ReactionAldehyde + Amine + Isocyanide + Anhydride150°C, 95 min, Yb(OTf)₃Pyrrolo[3,4-b]pyridin-5-one50-77% mdpi.com
Suzuki Cross-Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine + Arylboronic acid125°C, 26 min, Pd(PPh₃)₄6-aryl-1H-pyrrolo[3,2-c]pyridine32-65% nih.gov
[3+3] Annulationα-aminomaleimide + Substituted ethyl 2-butynoateDABCO, MicrowavePyrrolo[3,4-b]pyridine-4-oneHigh rsc.org

Purification and Isolation Techniques in the Synthesis of Pyrrolo[3,2-b]pyridine Compounds

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. The choice of method depends on the physical properties of the compound (e.g., polarity, volatility, crystallinity) and the nature of the impurities.

Chromatography: Column chromatography is the most common technique for purifying pyrrolopyridine derivatives from reaction mixtures. youngin.comresearchgate.net Silica gel is the standard stationary phase, and a solvent system (eluent) of appropriate polarity is chosen to separate the desired product from starting materials, reagents, and byproducts. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Recrystallization: If the synthesized compound is a stable solid, recrystallization is an effective and economical method for achieving high purity. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution (mother liquor). Toluene and methanol (B129727) have been noted as suitable solvents for recrystallizing pyrrolo[3,2-b]pyridine intermediates. google.com

Distillation: For pyridine derivatives that are liquid and thermally stable, distillation can be an effective purification method. google.com A patent describes a method for purifying pyridine compounds by treating them with an alkali metal compound followed by simple distillation to remove impurities. google.comgoogle.com

Extraction: Liquid-liquid extraction is a standard workup procedure used to separate the product from a reaction mixture. It separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent like ethyl acetate. youngin.comnih.gov

The successful isolation of a pure compound often requires a combination of these techniques. For example, a reaction workup might involve an aqueous extraction, followed by column chromatography of the crude organic residue, and finally, recrystallization of the purified solid.

Chemical Reactivity and Derivatization Strategies for the Pyrrolo 3,2 B Pyridine Scaffold

Exploration of Reactivity Profiles at Halogenated Positions

The differential reactivity of the bromine and chlorine substituents on the pyrrolo[3,2-b]pyridine ring allows for selective functionalization. The electron-deficient nature of the pyridine (B92270) ring, further influenced by the fused pyrrole (B145914) ring, governs the susceptibility of the halogenated positions to various chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-poor aromatic systems. In pyridines and related heterocycles, positions ortho and para to the nitrogen atom are particularly activated towards nucleophilic attack. For 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, the reactivity of the C-3 and C-7 positions towards SNAr is influenced by the electron-withdrawing effect of the pyridine nitrogen.

Generally, in dihalogenated pyridines, the position that is more electron-deficient will be more susceptible to nucleophilic attack. The relative reactivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. While specific studies on this compound are limited, analogous systems suggest that selective substitution is achievable. For instance, in many halo-pyridines, the halogen at the 2- or 4-position is more readily displaced than a halogen at the 3-position. youtube.com In the case of the target molecule, both the C-3 and C-7 halogens are ortho or para to the pyridine nitrogen, suggesting both are activated. The inherent reactivity difference between C-Br and C-Cl bonds in SNAr reactions is often such that fluoride (B91410) is the best leaving group, followed by chloride, bromide, and iodide. nih.gov However, the electronic environment of the ring can significantly alter this trend.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

NucleophileHalogenated PyridineProductConditionsYield (%)
Sodium methoxide2-chloropyridine2-methoxypyridineMethanol (B129727), heat-
Piperidine2-substituted N-methylpyridinium ions2-piperidino-N-methylpyridinium ionMethanol-
Amines2-chloropyridines2-aminopyridinesHeat-

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the derivatization of heterocyclic compounds. The presence of two different halogens in this compound allows for site-selective cross-coupling reactions, typically exploiting the higher reactivity of the C-Br bond over the C-Cl bond in oxidative addition to palladium(0). nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. The general reactivity trend for the halide is I > Br > OTf > Cl. libretexts.org This suggests that in this compound, the Suzuki-Miyaura coupling would preferentially occur at the C-7 position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high regioselectivity. For instance, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used. researchgate.net

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. Similar to the Suzuki coupling, the reactivity of the halide is a key factor in determining the site of reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The higher reactivity of the C-Br bond at the C-7 position would be expected to lead to selective coupling at this site under controlled conditions. libretexts.org

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. chemspider.com The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. For dihalogenated substrates, selective amination at the more reactive halogen site is often possible. researchgate.net

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions on Dihalogenated Heterocycles

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProduct (Major)Yield (%)
Suzuki-Miyaura5-bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄5-phenyl-2-chloropyridine-
Sonogashira2-bromo-4-iodo-quinolineTerminal AlkynePd(PPh₃)₄/CuI4-alkynyl-2-bromo-quinoline-
Buchwald-Hartwig2-bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃]/BINAPN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60

For challenging substrates like dihalogenated pyrrolo[3,2-b]pyridines, the optimization of the catalytic system is critical to achieve high yields and selectivity, and to avoid side reactions such as dehalogenation. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., PPh₃, XPhos, SPhos, BINAP), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu), and the solvent (e.g., toluene, dioxane, DMF) can significantly impact the outcome of the reaction.

For instance, in Suzuki-Miyaura couplings of heteroaryl halides, the use of bulky electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. In Buchwald-Hartwig aminations, the choice of ligand is often crucial for accommodating a wide range of amine substrates and for preventing catalyst deactivation.

When the coupling partners in a palladium-catalyzed reaction are chiral, the stereochemical outcome of the reaction becomes an important consideration. In reactions involving chiral, non-racemic secondary alkylboron nucleophiles, the cross-coupling can proceed with either retention or inversion of configuration at the stereocenter, depending on the reaction mechanism. nih.gov Stereospecific cross-coupling reactions have been developed that allow for the transfer of chirality from the starting material to the product with high fidelity. This is particularly relevant when introducing chiral side chains to the pyrrolo[3,2-b]pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Buchwald-Hartwig)

Functionalization of the Pyrrole Nitrogen (N-1)

The pyrrole nitrogen of the 1H-pyrrolo[3,2-b]pyridine system is a nucleophilic center and can be readily functionalized through various reactions, including alkylation and acylation. These modifications can significantly alter the electronic properties and biological activity of the molecule.

N-Alkylation: The deprotonation of the pyrrole nitrogen with a suitable base (e.g., NaH, K₂CO₃) followed by treatment with an alkyl halide or another electrophile is a common method for N-alkylation. The choice of base and solvent is important to ensure efficient reaction and to avoid side reactions.

N-Acylation: N-acylation can be achieved by reacting the pyrrolo[3,2-b]pyridine with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the generated acid. chemrevise.orgallen.in Acylation introduces an electron-withdrawing group onto the pyrrole nitrogen, which can influence the reactivity of the heterocyclic ring system in subsequent reactions. youtube.com

Table 3: General Conditions for N-Functionalization of Pyrrole-Containing Heterocycles

Reaction TypeReagentBaseSolventGeneral Product
N-AlkylationAlkyl halide (R-X)NaH, K₂CO₃DMF, THFN-alkyl-pyrrolo[3,2-b]pyridine
N-AcylationAcyl chloride (RCOCl)Pyridine, Et₃NDCM, THFN-acyl-pyrrolo[3,2-b]pyridine
N-AcylationAcid anhydride ((RCO)₂O)Pyridine, Et₃NDCM, THFN-acyl-pyrrolo[3,2-b]pyridine

Protecting Group Chemistry for N-H Pyrroles

The acidic nature of the N-H proton in the pyrrole ring of this compound necessitates the use of protecting groups in many synthetic transformations to prevent unwanted side reactions. The selection of an appropriate protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

For the broader class of 7-azaindoles, a variety of N-protecting groups have been successfully employed. These strategies are directly applicable to the 7-bromo-3-chloro derivative. Commonly used protecting groups include:

Sulfonyl derivatives: The tosyl (Ts) group is a robust protecting group that can be introduced by reacting the pyrrole with tosyl chloride in the presence of a base. Deprotection is typically achieved under basic conditions. researchgate.net

Silyl ethers: The trimethylsilylethoxymethyl (SEM) group is another effective protecting group for the pyrrole nitrogen. nih.gov It is known for its stability under various reaction conditions and can be removed using fluoride reagents or acidic conditions. nih.gov The use of SEM protection has been documented in the synthesis of complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, highlighting its utility in multi-step synthetic sequences. nih.gov

The choice between these and other protecting groups is dictated by the specific reaction pathway and the compatibility with other functional groups present in the molecule.

Electrophilic Aromatic Substitution on the Pyrrolo[3,2-b]pyridine Nucleus

The pyrrolo[3,2-b]pyridine core is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The positions of the existing bromo and chloro substituents, as well as the inherent reactivity of the pyrrole and pyridine rings, direct the regioselectivity of these reactions.

Nitration and Sulfonation Reactions

Nitration of the 7-azaindole (B17877) scaffold is a key reaction for introducing a nitro group, which can be a precursor for other functionalities. Research on related 7-azaindole derivatives has shown that nitration can be achieved with a high degree of regioselectivity. For instance, the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, indicating that electrophilic nitration can be directed to the C3 position of the pyrrole ring. researchgate.net This suggests that this compound would likely undergo nitration at the C2 position, the most electron-rich and sterically accessible position on the pyrrole ring.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions provide a direct method for introducing alkyl and acyl groups onto aromatic rings. The application of these reactions to the this compound nucleus must consider the potential for reaction at multiple sites and the deactivating effect of the halogen substituents.

While specific examples for this compound are scarce, studies on related pyrrole and indole (B1671886) systems offer insights. The Friedel-Crafts acylation of pyrroles generally proceeds at the C2 or C3 position, depending on the substituents present. Given the existing substitution pattern, acylation of this compound would likely be directed to the C2 position.

Cycloaddition Reactions Involving the Pyrrolo[3,2-b]pyridine Core

The pyrrole ring of the 7-azaindole system can participate in cycloaddition reactions, offering a pathway to construct more complex fused-ring systems. The [3+2] cycloaddition is a particularly relevant transformation for this scaffold.

Research has demonstrated the viability of intramolecular [3+2] cycloaddition reactions with pyrazinium dicyanomethylides to synthesize annulated 7-aza-indolizines. Current time information in Pasuruan, ID. Furthermore, N-protection of azaindoles has been shown to be effective for undergoing [3+2] cycloaddition with nitrile oxides, leading to the synthesis of key intermediates for biologically active molecules. researchgate.net These examples suggest that the this compound core, after suitable N-functionalization, could serve as a valuable partner in various cycloaddition reactions.

Chemo- and Regioselectivity in Pyrrolo[3,2-b]pyridine Derivatization

The derivatization of this compound is governed by the principles of chemo- and regioselectivity. The presence of two different halogen atoms at distinct positions, along with the fused pyrrole and pyridine rings, creates a nuanced reactivity profile.

Chemoselectivity: In reactions involving multiple functional groups, the choice of reagents and reaction conditions is critical to ensure that the desired transformation occurs without affecting other parts of the molecule. For example, in palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-Cl bonds will dictate which position is functionalized.

Regioselectivity: The position of electrophilic attack or other derivatizations is directed by the electronic properties of the pyrrolo[3,2-b]pyridine nucleus. The electron-donating nature of the pyrrole ring generally directs electrophiles to the C2 or C3 positions. The existing bromo and chloro substituents will further modulate this reactivity through their inductive and resonance effects. For instance, in the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole, a highly regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate was a key step, demonstrating the possibility of controlling the position of functionalization. researchgate.net

Understanding and controlling these selective processes are paramount for the strategic design and synthesis of novel derivatives of this compound for various applications.

Structure Activity Relationship Sar and Ligand Design Principles for Pyrrolo 3,2 B Pyridine Derivatives

Systematic Modification of the 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Scaffold

The modification of the this compound core is a strategic process aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The bromine and chlorine atoms serve not only as modulators of the scaffold's electronic properties but also as chemical handles for further synthetic elaboration, for instance, through cross-coupling reactions.

Rational drug design involves the strategic modification of a lead compound to improve its interaction with a biological target. For pyrrolopyridine derivatives, this often focuses on inhibiting protein kinases, which play a central role in cell signaling and are frequently dysregulated in diseases like cancer. nih.gov

Researchers designing analogs based on the pyrrolo[2,3-b]pyridine scaffold, a close isomer, have demonstrated that the pyrrole (B145914) N-H and the pyridine (B92270) nitrogen can form critical hydrogen bonds with the hinge region of a kinase's ATP-binding site. nih.gov In one such study, analogs of vemurafenib (B611658) were designed using a pyrrolopyridine core to enhance interactions with the kinase active site. mdpi.com The design concept involved replacing an aryl ring with nitrogenous heterocycles to increase the potential for hydrogen bonding and improve aqueous solubility. mdpi.com

Similarly, when designing analogs of the this compound scaffold, medicinal chemists would aim to append substituents at positions that can access specific pockets of the target protein. For example, in the design of fibroblast growth factor receptor (FGFR) inhibitors, modifications to the 1H-pyrrolo[2,3-b]pyridine core were guided by the co-crystallization structure of a lead compound with the FGFR1 kinase domain. nih.govrsc.org This analysis revealed that introducing a trifluoromethyl group at the 5-position could form a beneficial hydrogen bond, significantly boosting inhibitory activity. nih.govrsc.org This principle of targeting specific sub-pockets would be directly applicable to the design of new ligands derived from the this compound core.

Library synthesis allows for the rapid generation of a multitude of analogs from a common scaffold, which can then be evaluated through high-throughput screening (HTS) to identify promising new drug candidates. An extensive HTS program utilizing a unique double-reporter system identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents. nih.govscilit.com This screening of over 125,000 small molecules led to the identification of compounds with significant activity against E. coli. researchgate.net

The synthesis of such libraries often involves multi-component reactions or sequential chemical modifications. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized via a multi-step pathway that included reactions like m-chloroperbenzoic acid treatment, nitration, and ultimately a Suzuki cross-coupling to introduce diverse aryl groups. nih.gov A similar synthetic strategy could be applied to the this compound scaffold, using the bromine and chlorine atoms as points for diversification to build a library for screening against various therapeutic targets.

Impact of Substituent Effects on Ligand-Target Binding Affinity

The nature and position of substituents on the pyrrolopyridine ring system profoundly influence the molecule's physical, chemical, and biological properties, directly impacting its binding affinity for a target.

Halogens, such as the bromine at position 7 and the chlorine at position 3 of the title scaffold, play a multifaceted role in ligand-target interactions. Their electron-withdrawing nature can modulate the pKa of the heterocyclic system and influence the strength of hydrogen bonds. Furthermore, halogen atoms can participate in specific, favorable interactions known as halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's binding pocket. The incorporation of halogen atoms has been a strategic approach in the development of potent tyrosine kinase inhibitors. mdpi.com

Studies on pyrrolo[2,3-d]pyrimidine derivatives, another related scaffold, have shown that the presence of halogens on an associated phenyl ring can enhance potency and selectivity. mdpi.com The steric bulk of substituents is also a critical factor. In the development of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core, replacing a smaller methoxy (B1213986) group with a larger 3,5-dimethoxyphenyl group allowed the ligand to more appropriately occupy a hydrophobic pocket, improving activity. nih.govrsc.org

The following table presents SAR data for a series of 1H-pyrrolo[3,2-c]pyridine derivatives developed as FMS kinase inhibitors, illustrating the impact of varying substituents on inhibitory potency. nih.gov

CompoundRFMS Kinase IC₅₀ (nM)
1e 4-Fluorophenyl60
1r 3-Amino-4-methylphenyl30
Lead Compound 4-Methyl-3-nitrophenyl96
1a Phenyl>1000
1b 4-Chlorophenyl880
1d 4-Methoxyphenyl>1000

This table illustrates how different substituents on a related pyrrolopyridine scaffold affect FMS kinase inhibition. Data from a study on pyrrolo[3,2-c]pyridine derivatives. nih.gov

The hydrogen bonding potential of the pyrrolo[3,2-b]pyridine scaffold is a cornerstone of its utility in drug design. The pyrrole ring contains an N-H group that acts as a hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This arrangement is particularly well-suited for binding to the "hinge" region of protein kinases, which often presents a complementary sequence of hydrogen bond donors and acceptors.

Docking studies of 1H-pyrrolo[2,3-b]pyridine inhibitors with FGFR1 showed the nucleus forming two crucial hydrogen bonds with the hinge region backbone: one from the pyrrole N-H to the carbonyl of glutamate (B1630785) (E562) and another from a backbone N-H (of A564) to the pyridine nitrogen. nih.gov Similarly, in the design of colchicine-binding site inhibitors, the 1H-pyrrolo[3,2-c]pyridine core was observed to form an important hydrogen bond with a threonine residue (Thrα179) in the active site. nih.gov High-pressure studies on related molecules like 1H-pyrrolo[3,2-h]quinoline also highlight the strength and directional nature of the pyrrolic N–H bond in forming intermolecular hydrogen bonds. nih.gov These findings underscore the conserved and critical role of the hydrogen bonding network in the mechanism of action for this class of compounds.

Conformational Analysis and Bioactive Conformations of Pyrrolo[3,2-b]pyridine Ligands

The three-dimensional shape, or conformation, of a ligand is what determines its fit within a protein's binding site. For relatively rigid scaffolds like pyrrolo[3,2-b]pyridine, the key variables are the rotational orientations (torsion angles) of the appended substituents. The "bioactive conformation" is the specific 3D arrangement the ligand adopts when bound to its target.

X-ray crystallography and molecular docking are powerful tools for understanding these conformations. A docking study of a pyrrolo[3,2-b]quinoxaline derivative, which shares the core ring system, showed that the scaffold occupies the ATP binding site, while an attached phenyl substituent fits into a hydrophobic pocket generated when the kinase is in an inactive "DFG-out" conformation. nih.gov The planarity of the core ring system is also a notable feature. In the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, the dihedral angle between the pyridine and azaindole (pyrrolopyridine) rings is nearly planar, at less than 10 degrees. researchgate.net This inherent planarity provides a stable base from which substituents can be projected into specific regions of a binding site to achieve optimal interactions.

Isosteric Replacements and Bioisosterism in Pyrrolo[3,2-b]pyridine Analogs

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying a lead compound to enhance its physicochemical properties, pharmacological activity, and metabolic stability while retaining its primary biological function. estranky.sknih.gov Bioisosteres are atoms, ions, or groups that share near-equal molecular shapes, volumes, and electron distribution, allowing them to fit into the same biological target. estranky.sk This approach has been effectively applied to the pyrrolo[3,2-b]pyridine scaffold to modulate activity and selectivity.

A notable example involves the bioisosteric replacement of the pyrrole ring in the pyrrolo[3,2-b]pyridine nucleus with a furan (B31954) ring, creating furo[3,2-b]pyridine (B1253681) analogs. doi.org This investigation was part of a larger effort to develop potent and selective 5-HT1F receptor agonists. doi.org The replacement of the indole (B1671886) nucleus in an initial lead compound with a pyrrolo[3,2-b]pyridine core resulted in a compound with decreased affinity for the 5-HT1F receptor but improved selectivity over 5-HT1B and 5-HT1D receptors. doi.org

To further explore the SAR, researchers synthesized the furo[3,2-b]pyridine analog as a bioisostere of the pyrrolo[3,2-b]pyridine derivative. doi.org The evaluation of 5-HT1 receptor binding affinities showed that the furan-for-pyrrole replacement led to a further decrease in 5-HT1F receptor affinity compared to the pyrrolo[3,2-b]pyridine analog. doi.org However, subsequent modifications to the furo[3,2-b]pyridine scaffold ultimately identified a potent and selective 5-HT1F receptor agonist. doi.org This demonstrates that even when an initial bioisosteric swap reduces potency, it can open new avenues for optimization. doi.org

Table 1: Effect of Bioisosteric Replacement on 5-HT1F Receptor Affinity

Compound Core Nucleus 5-HT1F Receptor Affinity (Ki, nM)
Analog 1 Indole 2.2
Analog 2 Pyrrolo[3,2-b]pyridine 11
Analog 4 Furo[3,2-b]pyridine 20

Data sourced from a study on 5-HT1F receptor agonists. doi.org

Other bioisosteric replacements for the pyrrole ring in related heterocyclic systems have included substitutions with imidazole, pyrazole, triazole, or thiazole, although these changes often result in reduced biological activity. acs.org The difluoromethyl (–CF2H) group is also recognized as a potential bioisostere for hydroxyl (–OH) groups or as part of a "bridging hypothesis" to replace pyridine-N-oxide, showcasing the diverse applications of this principle in drug design. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies for Pyrrolo[3,2-b]pyridine-Based Ligands

Pharmacophore modeling and lead optimization are critical steps in transforming a promising hit compound into a viable drug candidate. These processes involve identifying the essential structural features required for biological activity and systematically modifying the molecule to improve its potency, selectivity, and pharmacokinetic profile.

Pharmacophore Modeling

A pharmacophore model is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For pyrrolopyridine derivatives, these models are developed based on the structures of known active ligands or the ligand-binding site of the target protein. nih.govnih.gov

In studies on related pyrrolo[3,4-b]pyridin-5-ones, a ligand-based pharmacophore model was generated using the bioactive structure of a known drug, paclitaxel, targeting αβ-tubulin. nih.gov This model highlighted a significant hydrophobic segment as a key interaction feature. nih.gov Similarly, for pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors, molecular docking studies identified crucial hydrogen bond interactions with specific amino acid residues (ASP-133, VAL-135, and LYS-85) within the ATP-binding pocket as essential for high-potency inhibition. nih.gov Such models guide the rational design of new analogs with improved binding affinity.

Lead Optimization Strategies

Lead optimization of pyrrolopyridine-based compounds often involves a combination of strategies, including structure-activity relationship (SAR) analysis, scaffold hopping, and molecular hybridization.

Structure-Activity Relationship (SAR): SAR studies systematically investigate how chemical modifications at different positions of the pyrrolo[3,2-b]pyridine scaffold affect biological activity. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors based on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, various substituents were introduced. rsc.org The optimization efforts led to the discovery that specific substitutions significantly enhanced inhibitory activity against FGFR1, 2, and 3. rsc.org One such compound demonstrated potent FGFR inhibitory activity with IC50 values in the low nanomolar range. rsc.org

Scaffold Hopping and Molecular Hybridization: These techniques involve replacing the central scaffold of a molecule with a structurally different but functionally similar core (scaffold hopping) or combining pharmacophoric elements from different bioactive molecules (hybridization). mdpi.com In the development of CSF1R inhibitors, researchers merged the pyrrolopyrimidine core (an isomer and bioisostere of pyrrolopyridine) with structural features from the approved drug Pexidartinib, which contains a pyrrolopyridine core. mdpi.com This strategy aimed to create hybrid compounds with enhanced activity. Docking studies confirmed that the pyrrolopyrimidine core could achieve a good spatial overlap with the pyrrolopyridine core of Pexidartinib in the target's binding site. mdpi.com

Systematic Modification: The targeted modification of specific positions on the pyrrolopyridine ring is a cornerstone of lead optimization. In a series of 1H-pyrrolo[3,2-c]pyridine derivatives developed as FMS kinase inhibitors, substitutions on the benzamide (B126) moiety were explored. nih.gov This led to the identification of compounds with significantly improved potency compared to the initial lead compound. nih.gov The most potent analog was over three times more active and showed promising anti-inflammatory effects. nih.gov These findings underscore the importance of fine-tuning peripheral substituents to maximize target engagement and biological response.

Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors

Compound ID Substitution at R1 Substitution at R2 FGFR1 IC50 (nM)
4a 2,6-dichloro-3,5-dimethoxyphenyl H 12
4d 2,6-dichloro-3,5-dimethoxyphenyl 3-(dimethylamino)propyl 20
4h 2,6-dichloro-3,5-dimethoxyphenyl 2-(dimethylamino)ethyl 7
4j 2-chloro-3,5-dimethoxyphenyl H 56

Data adapted from a study on FGFR inhibitors. rsc.org

These optimization strategies, guided by computational models and empirical SAR data, are essential for refining the biological activity and drug-like properties of ligands based on the this compound scaffold and its related isomers, paving the way for the development of novel therapeutics.

Computational Chemistry and Molecular Modeling Approaches in Pyrrolo 3,2 B Pyridine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. researchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex heterocyclic systems.

In the context of pyrrolo[3,2-b]pyridine derivatives, DFT is applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Predict key parameters that govern reactivity and intermolecular interactions. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net

Map Electron Distribution: Generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting sites of interaction. tandfonline.com

Analyze Atomic Charges: Use methods like Mulliken charge analysis to quantify the partial charge on each atom, offering insights into how the electron-withdrawing effects of the chloro and bromo substituents modulate the charge distribution across the pyrrolopyridine ring system. researchgate.net

Studies on related pyridine (B92270) and pyrrolopyridine systems demonstrate that the introduction of halogen atoms significantly influences these electronic parameters. researchgate.netpusan.ac.kr For 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, DFT calculations would be expected to show a lowering of both HOMO and LUMO energy levels due to the inductive effects of the halogens, impacting the molecule's ability to participate in charge-transfer interactions.

Table 1: Representative Quantum Chemical Parameters Calculated using DFT for Heterocyclic Scaffolds

ParameterDescriptionRelevance to this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons. Lowered by electron-withdrawing groups.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons. Lowered by electron-withdrawing groups.
Energy Gap (ΔE) Difference between ELUMO and EHOMORelates to chemical reactivity and kinetic stability.
Dipole Moment (µ) Measure of the overall polarity of the moleculeInfluences solubility and non-bonding interactions with biological targets.
Mulliken Charges Partial charges assigned to individual atomsQuantifies the electronic influence of the Br and Cl substituents on the ring system.

Quantum chemical methods are also employed to predict spectroscopic data, which aids in the characterization and identification of newly synthesized compounds. Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties, such as UV-Vis absorption spectra. researchgate.net For pyrrolo[3,2-b]pyridine derivatives, TD-DFT can predict the electronic transitions responsible for their optical properties. researchgate.net

Furthermore, DFT calculations can predict other spectroscopic features:

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods within DFT can compute the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. nih.gov

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. This provides a theoretical fingerprint that can be matched against experimental measurements to verify the compound's identity and purity. tandfonline.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how a molecule like this compound might function as a therapeutic agent, it is essential to study its interactions with biological targets such as proteins or nucleic acids. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. polimi.it

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein's active site. tandfonline.comsemanticscholar.org For derivatives of the pyrrolo[3,2-b]pyridine scaffold, docking studies are used to:

Identify Potential Binding Poses: Generate multiple possible conformations of the ligand within the target's binding pocket.

Score and Rank Poses: Use scoring functions to estimate the binding affinity of each pose, identifying the most likely binding mode.

Analyze Key Interactions: Visualize the specific non-covalent interactions that stabilize the ligand-receptor complex. These often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. tandfonline.com

Studies on related pyrrolopyridine isomers as kinase inhibitors, for example, have shown that the nitrogen atoms in the bicyclic core frequently act as hydrogen bond acceptors, forming critical interactions with amino acid residues like methionine in the hinge region of the kinase. tandfonline.com The halogen atoms on this compound could form halogen bonds or participate in hydrophobic interactions, further anchoring the molecule in the binding site. nih.govmedchemexpress.cn

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-receptor complex over time. polimi.itmdpi.com MD simulations provide a more accurate assessment of binding stability.

Following an initial docking pose, MD simulations are run to allow the complex to relax and explore different conformations. The resulting trajectory is then used for more rigorous binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govfrontiersin.orgresearchgate.net This method calculates the binding free energy (ΔGbind) by summing various energy components, including van der Waals forces, electrostatic energies, and solvation energies. uni-duesseldorf.defrontiersin.org A more negative ΔGbind value indicates a stronger and more stable interaction. frontiersin.org These calculations are crucial for prioritizing compounds in lead optimization, helping to distinguish between derivatives with subtle structural differences. uni-duesseldorf.de

Table 2: Key Interactions and Computational Metrics from Molecular Docking and Dynamics Studies

Metric/InteractionDescriptionRelevance to this compound
Docking Score (kcal/mol) An estimated binding affinity from the docking algorithm.Used for initial ranking of potential binding poses and comparison with analogs. researchgate.net
Hydrogen Bonds Key directional interactions between H-bond donors and acceptors.The pyrrole (B145914) N-H and pyridine nitrogen are potential H-bond participants. tandfonline.com
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and target.The aromatic rings and halogen atoms contribute to these stabilizing contacts.
Binding Free Energy (ΔGbind) A more accurate estimation of binding affinity from MD simulations (e.g., MM/GBSA).Provides a quantitative measure to rank the compound's potency against a target. researchgate.netnih.gov
RMSD (Å) Root Mean Square Deviation of atomic positions during an MD simulation.Measures the stability of the ligand's position in the binding site over time. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. tandfonline.com

For a series of pyrrolo[3,2-b]pyridine analogs, a QSAR study would involve:

Data Set Compilation: Assembling a group of related molecules with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors derived from the molecule's conformation.

Model Generation: Using statistical methods like multiple linear regression or machine learning to build an equation that links the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. tandfonline.com These maps highlight regions around the molecular scaffold where modifications are predicted to increase or decrease activity. For instance, a CoMFA map might show that a bulky, electropositive substituent at the 7-position (where the bromine is) is favorable for activity, while a small, electronegative group at the 3-position (where the chlorine is) is detrimental, or vice-versa. tandfonline.comtandfonline.com Such models provide clear, visual guidance for designing the next generation of more potent this compound derivatives.

Development of Predictive Models for Biological Activity

A key application of computational chemistry in the study of pyrrolo[3,2-b]pyridines is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of untested or hypothetical compounds, thereby prioritizing synthetic efforts.

For instance, in a study on a series of 67 pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) techniques. tandfonline.comtandfonline.com These models provided insights into the structural requirements for inhibitory activity, highlighting the importance of hydrophobic interactions. tandfonline.comtandfonline.com The statistical robustness of these models is crucial for their predictive power.

Similarly, QSAR studies on pyrrolo[2,3-b]pyridine derivatives as Bruton's tyrosine kinase (BTK) inhibitors have been conducted. researchgate.net These studies utilize molecular descriptors calculated from the chemical structures to build a predictive model. The resulting models can then be used to propose novel compounds with potentially improved inhibitory activity. researchgate.net

The general approach for developing such predictive models involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Molecular Modeling and Descriptor Calculation: 3D structures of the molecules are generated and optimized, followed by the calculation of various molecular descriptors (e.g., steric, electronic, hydrophobic).

Model Building: Statistical methods, such as multiple linear regression (MLR), are employed to establish a mathematical relationship between the descriptors and the biological activity. researchgate.net

Model Validation: The predictive ability of the model is rigorously assessed using both internal and external validation techniques.

Descriptors Selection and Model Validation

The quality and predictive power of a QSAR model are highly dependent on the appropriate selection of molecular descriptors and thorough validation.

Descriptors Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several types:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

3D descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area).

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO and LUMO energies). uran.uaajchem-a.com

The selection of relevant descriptors is a critical step. Often, a large number of descriptors are initially calculated, and then statistical methods are used to select a smaller subset that is most correlated with the biological activity.

Model Validation: To ensure a QSAR model is robust and has good predictive ability, it must be validated. Common validation metrics include:

Correlation coefficient (r² or R²): A measure of the goodness of fit of the model to the training data. tandfonline.comtandfonline.comresearchgate.net

Leave-one-out cross-validation coefficient (q²): A measure of the internal predictive ability of the model. tandfonline.comtandfonline.comresearchgate.net A q² value greater than 0.5 is generally considered indicative of a good model. tandfonline.com

External validation (r²_pred or R²pred): The model's ability to predict the activity of an external set of compounds that were not used in model development. tandfonline.comresearchgate.net This is considered the most stringent test of a model's predictive power.

The following table summarizes the statistical parameters of a 3D-QSAR model developed for a series of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors. tandfonline.comtandfonline.com

Modelr²_pred
CoMFA 0.6920.9120.897
CoMSIA 0.7510.9460.944

De Novo Design and Virtual Screening for Novel Pyrrolo[3,2-b]pyridine Ligands

Beyond predicting the activity of existing compounds, computational methods are also employed for the de novo design and virtual screening of novel pyrrolo[3,2-b]pyridine ligands.

De Novo Design: This approach involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. This can be achieved by assembling molecular fragments within the active site of the target protein. For instance, a de novo drug design approach was utilized in the discovery of a novel 1H-pyrrolo[2,3-b]pyridine derivative as a potent type II CDK8 inhibitor. acs.org

Virtual Screening: This is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Virtual screening can be broadly categorized into two main types:

Structure-based virtual screening: This method relies on the 3D structure of the target protein. Molecular docking is a common technique used to predict the binding mode and affinity of a ligand to a protein's active site. tandfonline.comajchem-a.com For example, molecular docking was used to elucidate the binding mode of pyrrolo[2,3-b]pyridine derivatives in the active site of c-Met kinase. tandfonline.comtandfonline.com

Ligand-based virtual screening: When the 3D structure of the target is unknown, this approach uses the structures of known active ligands to identify new compounds with similar properties. This can involve 2D and 3D similarity searching. acs.org

A scaffold-focused virtual screening approach has been successfully applied to discover inhibitors for various kinases, demonstrating the potential of these methods to identify novel chemotypes. acs.org

Cheminformatics and Data Mining for Pyrrolo[3,2-b]pyridine Chemical Space Exploration

Cheminformatics and data mining play a crucial role in navigating the vast chemical space of pyrrolo[3,2-b]pyridine derivatives. These approaches involve the use of computational tools to store, manage, analyze, and model large amounts of chemical data.

Chemical Space Exploration: The chemical space of a compound class encompasses all possible molecules that can be generated by varying substituents and structural features. Cheminformatics tools allow for the systematic exploration of this space to identify regions with desirable properties. This can involve generating virtual libraries of compounds and then using predictive models to assess their potential biological activity and drug-likeness.

Data Mining: With the increasing volume of chemical and biological data in public and private databases, data mining techniques are essential for extracting meaningful patterns and relationships. For example, data mining can be used to identify common structural motifs among active pyrrolo[3,2-b]pyridine derivatives or to correlate specific chemical features with observed biological activities.

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrrolo 3,2 B Pyridine Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (C₇H₄BrClN₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the identity of the compound.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by breaking the molecule into smaller, charged fragments. The observed fragmentation pattern would be expected to correspond to the loss of substituents and the cleavage of the pyrrolopyridine core, providing valuable structural information.

No specific experimental HRMS data for this compound was found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution and solid states.

A complete set of NMR experiments would be required to fully assign the proton and carbon signals of this compound and to establish the connectivity of its atoms.

¹H NMR: Would provide information on the chemical environment, number, and connectivity of the hydrogen atoms in the molecule.

¹³C NMR: Would reveal the number of unique carbon atoms and their electronic environments.

¹⁵N NMR: Although less common, this technique could provide valuable information about the nitrogen atoms within the heterocyclic rings.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, helping to confirm the regiochemistry.

No specific experimental ¹H, ¹³C, ¹⁵N, or 2D NMR data for this compound has been published in the available literature.

Solid-State NMR (ssNMR) is a key technique for characterizing the structure and dynamics of materials in the solid phase. It is particularly useful for studying polymorphism, where a compound can exist in different crystal forms. ssNMR could be used to identify and distinguish between potential polymorphs of this compound, which may exhibit different physical properties.

No published studies on the solid-state NMR analysis of this compound were identified.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, these techniques would be expected to show characteristic absorption or scattering bands for:

N-H stretching and bending vibrations of the pyrrole (B145914) ring.

C-H stretching and bending vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the heterocyclic system.

C-Br and C-Cl stretching vibrations.

Specific experimental IR and Raman spectra for this compound are not available in the public domain.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

No crystal structure for this compound has been deposited in crystallographic databases or published in the scientific literature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of a sample of this compound. Different columns and mobile phases could be optimized to separate the target compound from any starting materials, byproducts, or other impurities.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

Column Chromatography: This preparative technique would be crucial for the isolation and purification of the compound after its synthesis.

While these are standard methods for purification and analysis, no specific chromatographic conditions for this compound have been reported in the literature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pyrrolopyridine derivatives. It is particularly crucial for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. The choice of stationary and mobile phases is critical and is tailored to the polarity of the analyte.

For halogenated pyrrolopyridine derivatives, which possess moderate polarity, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. More nonpolar compounds will have a stronger interaction with the stationary phase, leading to longer retention times.

A typical HPLC method for a compound like this compound would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the efficient elution of all components in a sample mixture. researchgate.net Detection is commonly achieved using a UV-Vis detector, as the pyrrolopyridine ring system contains a chromophore that absorbs in the UV region.

Table 1: Illustrative HPLC Parameters for Analysis of a Pyrrolopyridine Derivative

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table represents a typical set of starting conditions for the HPLC analysis of a bromo-chloro substituted pyrrolopyridine. Method optimization would be required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. While some pyrrolopyridine derivatives may require derivatization to increase their volatility, GC-MS can provide detailed structural information. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (usually helium) through a capillary column. nih.gov The column, which is coated with a stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to identify the compound.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns due to the presence of bromine and chlorine atoms.

Table 2: Representative GC-MS Parameters for a Halogenated Heterocyclic Compound

ParameterValue
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Ionization Mode Electron Impact (EI), 70 eV
MS Mass Range 40-500 amu
Transfer Line Temp. 290 °C

This table provides an example of GC-MS conditions that could be adapted for the analysis of this compound, assuming sufficient volatility.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present and is used to validate the empirical formula of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretical values calculated from the proposed molecular formula.

For this compound, with the molecular formula C₇H₄BrClN₂, the theoretical elemental composition can be calculated. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned formula. This technique is often one of the final characterization steps to confirm the identity and purity of a synthesized compound. nih.gov

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0736.33
HydrogenH1.0144.041.75
BromineBr79.90179.9034.52
ChlorineCl35.45135.4515.32
NitrogenN14.01228.0212.11
Total 231.48 100.00

The experimental results from an elemental analyzer should fall within ±0.4% of these theoretical values to be considered a good validation of the empirical formula.

Future Perspectives and Emerging Research Directions for 7 Bromo 3 Chloro 1h Pyrrolo 3,2 B Pyridine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity

The advancement of therapeutic agents based on the pyrrolo[3,2-b]pyridine core is intrinsically linked to the evolution of synthetic chemistry. Future research is focused on developing more efficient, versatile, and environmentally benign methods to construct these complex molecules. A key trend is the use of advanced cross-coupling strategies. For instance, methods involving chemoselective Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination have been successfully employed to build specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, demonstrating how different fragments can be precisely assembled around the core. nih.gov

Expanding the Biological Target Landscape for Pyrrolo[3,2-b]pyridine-Based Ligands

Derivatives of the pyrrolopyridine scaffold have demonstrated remarkable versatility, showing inhibitory activity against a wide array of biological targets, particularly protein kinases, which are crucial regulators of cell function. Initial research has now broadened to a diverse landscape of targets implicated in numerous diseases.

Prominent targets for this class of compounds include:

Receptor Tyrosine Kinases: Such as the Colony-Stimulating Factor 1 Receptor (CSF1R/FMS) and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.govrsc.org Inhibitors of these kinases are being investigated for their potential in treating cancers and inflammatory conditions. nih.gov

Non-receptor Tyrosine Kinases: Including the B-RAF proto-oncogene, particularly the V600E mutant which is a driver in several cancers. nih.gov

Serine/Threonine Kinases: This includes Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease, and Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in the pathology of Alzheimer's disease. acs.orgnih.gov

Cytoskeletal Proteins: Beyond kinases, pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and exhibiting potent anticancer activity. tandfonline.comtandfonline.com

The ability of the pyrrolopyridine scaffold to serve as a foundation for ligands against such a diverse set of targets underscores its importance as a "privileged structure" in medicinal chemistry.

Interactive Table: Biological Targets of Pyrrolopyridine Derivatives

Target ClassSpecific TargetTherapeutic RelevanceReference
Receptor Tyrosine KinaseFMS / CSF1RCancer, Inflammatory Disorders nih.govnih.gov
Receptor Tyrosine KinaseFGFR (1, 2, 3)Cancer rsc.org
Serine/Threonine KinaseB-RAF (V600E)Cancer (e.g., Melanoma) nih.gov
Serine/Threonine KinaseLRRK2Parkinson's Disease acs.org
Serine/Threonine KinaseGSK-3βAlzheimer's Disease nih.gov
Cytoskeletal ProteinTubulin (Colchicine Site)Cancer tandfonline.comtandfonline.com

Integration of Artificial Intelligence and Machine Learning in Pyrrolo[3,2-b]pyridine Drug Discovery

The discovery and optimization of new drugs based on the pyrrolo[3,2-b]pyridine scaffold are being revolutionized by artificial intelligence (AI) and machine learning (ML). ijirt.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the design-make-test-analyze cycle. astrazeneca.com

Key applications include:

Predictive Modeling: ML models, such as graph neural networks, are used to predict the physicochemical properties, biological activity, and potential toxicity of virtual libraries of pyrrolopyridine derivatives before they are synthesized. astrazeneca.com This allows researchers to prioritize the most promising compounds, saving time and resources.

De Novo Drug Design: AI algorithms, including reinforcement learning and deep learning models, can generate entirely new molecular structures based on the pyrrolopyridine scaffold that are optimized for activity against a specific biological target. nih.gov

Synthesis Planning: AI-driven retrosynthesis tools can analyze the structure of a target pyrrolopyridine derivative and propose the most efficient and cost-effective synthetic routes. digitellinc.com

Structure-Based Design: Computational techniques like molecular docking, often enhanced by ML, are used to visualize and predict how a pyrrolopyridine ligand will bind to its target protein, guiding the rational design of more potent and selective inhibitors. nih.govmdpi.com

By integrating AI and ML, researchers can navigate the vast chemical space of possible pyrrolopyridine derivatives more effectively, increasing the probability of discovering next-generation therapeutics. nih.gov

Exploration of New Therapeutic Areas for Pyrrolo[3,2-b]pyridine Derivatives (Preclinical)

Preclinical research has illuminated the vast therapeutic potential of pyrrolopyridine derivatives, extending far beyond a single disease category. The versatility of the scaffold allows for its application in a growing number of therapeutic areas.

Interactive Table: Emerging Therapeutic Areas for Pyrrolopyridine Derivatives

Therapeutic AreaDisease FocusUnderlying Target/MechanismReference
OncologyBreast, Ovarian, Prostate CancerFMS Kinase Inhibition nih.gov
OncologyVarious Solid TumorsFGFR, B-RAF Inhibition rsc.orgnih.gov
OncologyHeLa, SGC-7901, MCF-7 cell linesTubulin Polymerization Inhibition tandfonline.com
Inflammatory DiseasesRheumatoid ArthritisFMS Kinase Inhibition in Macrophages nih.gov
Neurodegenerative DiseasesParkinson's DiseaseLRRK2 Inhibition acs.org
Neurodegenerative DiseasesAlzheimer's DiseaseGSK-3β Inhibition, Reduction of Tau Hyperphosphorylation nih.gov
Infectious DiseasesBacterial Infections (e.g., E. coli)Antibacterial Activity nih.govmdpi.com
Infectious DiseasesViral Infections (e.g., HIV)Antiviral Activity (Topoisomerase I Inhibition) nih.gov

The preclinical success in these diverse areas, from oncology to neurodegeneration and infectious diseases, highlights the adaptability of the pyrrolopyridine core and provides a strong rationale for its continued investigation and development.

Design of Multi-Target Directed Ligands Incorporating the Pyrrolo[3,2-b]pyridine Scaffold

A sophisticated and emerging strategy in drug discovery is the design of multi-target directed ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. This approach can offer superior efficacy and a reduced risk of drug resistance compared to single-target agents, particularly for complex diseases like cancer and neurodegenerative disorders.

The pyrrolo[3,2-b]pyridine scaffold is an ideal foundation for MTDLs. AI and ML models can be specifically trained to generate molecules with desired activity profiles against a combination of targets. nih.gov For example, in Alzheimer's disease, a single compound that inhibits both GSK-3β and a cyclin-dependent kinase (CDK) could offer synergistic benefits. The kinase selectivity profile of the GSK-3β inhibitor S01, which also showed activity against CDK1, CDK2, and CDK5, provides a practical starting point for the rational design of such dual-target inhibitors. nih.gov By carefully modifying the substituents on the pyrrolopyridine core, medicinal chemists can fine-tune the binding affinities for multiple, therapeutically relevant proteins, leading to the development of innovative, next-generation MTDLs.

Advanced Delivery Systems for Pyrrolo[3,2-b]pyridine Derivatives in Preclinical Research

A significant future direction for maximizing the therapeutic potential of pyrrolopyridine derivatives lies in the development of advanced drug delivery systems. Many potent kinase inhibitors and CNS-active agents suffer from challenges such as poor aqueous solubility, low bioavailability, or an inability to efficiently cross biological barriers like the blood-brain barrier (BBB).

While specific research on delivery systems for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine derivatives is still an emerging field, the principles are well-established for similar classes of molecules. Future preclinical research will likely explore:

Nanoparticle Formulations: Encapsulating pyrrolopyridine derivatives in nanoparticles (e.g., liposomes, polymeric micelles, or solid lipid nanoparticles) can improve their solubility, protect them from premature degradation, and enable controlled release.

Targeted Delivery: By functionalizing the surface of these nanocarriers with specific ligands (e.g., antibodies or peptides), the drug can be directed to specific tissues or cell types, such as tumors or brain cells, enhancing efficacy while minimizing off-target side effects.

BBB-Penetrating Systems: For neurodegenerative diseases like Parkinson's or Alzheimer's, novel delivery strategies designed to overcome the BBB are crucial. This could involve receptor-mediated transcytosis systems or the use of focused ultrasound to transiently increase BBB permeability.

Applying these advanced delivery technologies in preclinical studies will be a critical step to translate the high in vitro potency of many pyrrolopyridine derivatives into effective in vivo therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, and how can purity be ensured?

  • Methodological Answer : A common approach involves halogenation of the pyrrolopyridine core. For example, bromination using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 20°C for 4 hours achieved 100% yield in a related compound (3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine) . To ensure purity, column chromatography (e.g., silica gel with heptane/ethyl acetate mixtures) or recrystallization is recommended. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, 1^1H NMR (300 MHz, DMSO-d6) of structurally similar compounds shows distinct aromatic proton signals (δ 8.39–7.42 ppm) and NH peaks (δ 12.40 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) further confirm molecular structure and regiochemistry .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

  • Methodological Answer : Pyrrolopyridine derivatives are typically soluble in polar aprotic solvents (DMF, DMSO) but less so in water. Solubility impacts reaction medium selection; for example, DMF is ideal for halogenation, while ethyl acetate/heptane mixtures aid in purification . Pre-solubilization in DMSO may enhance reactivity in cross-coupling reactions.

Advanced Research Questions

Q. How do the bromo and chloro substituents influence regioselective functionalization?

  • Methodological Answer : The electron-withdrawing chloro group at position 3 directs electrophilic substitution to position 7, while the bromo group at position 7 can undergo Suzuki or Sonogashira cross-coupling. For example, 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine reacted with phenylacetylene via Sonogashira coupling (51% yield), demonstrating the reactivity of halogenated positions . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Catalyst optimization (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2), ligand selection (e.g., XPhos), and solvent choice (e.g., THF or DMF) significantly impact yields. Pre-activation of the boronic acid partner or microwave-assisted heating may improve efficiency. Contradictions in reported yields (e.g., 51% vs. theoretical 100%) often stem from impurities or side reactions, necessitating rigorous purification of starting materials .

Q. How can computational studies enhance understanding of this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) studies analyze frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. Hirshfeld surface analysis (used in related pyrrolopyridine derivatives) quantifies intermolecular interactions, aiding in crystal engineering for improved synthetic outcomes .

Q. How should researchers resolve contradictions in reported reaction conditions or spectroscopic data?

  • Methodological Answer : Discrepancies (e.g., yield variations) require systematic validation:

  • Replicate experiments with controlled variables (temperature, solvent purity).
  • Compare NMR data across solvents (DMSO vs. CDCl3_3) to assess tautomerism or aggregation effects .
  • Cross-reference crystallographic data (e.g., CCDC entries) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.